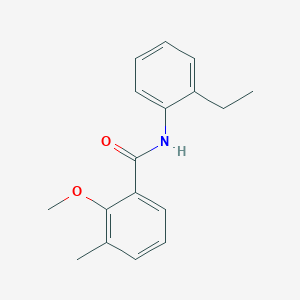![molecular formula C23H21ClN2O3 B244012 4-(benzyloxy)-N-[2-chloro-5-(propionylamino)phenyl]benzamide](/img/structure/B244012.png)
4-(benzyloxy)-N-[2-chloro-5-(propionylamino)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(benzyloxy)-N-[2-chloro-5-(propionylamino)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known to possess various biochemical and physiological effects that make it an interesting subject for further study.
Wirkmechanismus
The mechanism of action of 4-(benzyloxy)-N-[2-chloro-5-(propionylamino)phenyl]benzamide involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and inflammation. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in regulating gene expression. By inhibiting HDACs, 4-(benzyloxy)-N-[2-chloro-5-(propionylamino)phenyl]benzamide can induce apoptosis and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
Apart from its anticancer and anti-inflammatory properties, 4-(benzyloxy)-N-[2-chloro-5-(propionylamino)phenyl]benzamide has also been found to possess various other biochemical and physiological effects. Studies have shown that this compound can modulate the immune system by regulating the production of cytokines and chemokines. It has also been found to possess antioxidant properties, which can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(benzyloxy)-N-[2-chloro-5-(propionylamino)phenyl]benzamide in lab experiments is its specificity towards certain enzymes and signaling pathways. This compound can selectively inhibit the activity of HDACs, which makes it a useful tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the study of 4-(benzyloxy)-N-[2-chloro-5-(propionylamino)phenyl]benzamide. One of the main areas of research is the development of more efficient synthesis methods that can produce higher yields of the compound. Another area of research is the optimization of the compound's pharmacological properties, such as its solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of 4-(benzyloxy)-N-[2-chloro-5-(propionylamino)phenyl]benzamide involves a series of chemical reactions that require specialized equipment and expertise. The process starts with the reaction of 2-chloro-5-nitrobenzoic acid with propionyl chloride to form 2-chloro-5-(propionylamino)benzoic acid. This intermediate is then reacted with benzoyl chloride in the presence of a base to form 4-benzyloxy-N-[2-chloro-5-(propionylamino)phenyl]benzamide. The final product is obtained by removing the benzyl group using hydrogenation.
Wissenschaftliche Forschungsanwendungen
4-(benzyloxy)-N-[2-chloro-5-(propionylamino)phenyl]benzamide has been extensively studied for its potential applications in the field of medicine. One of the main areas of research is its use as an anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases.
Eigenschaften
Molekularformel |
C23H21ClN2O3 |
|---|---|
Molekulargewicht |
408.9 g/mol |
IUPAC-Name |
N-[2-chloro-5-(propanoylamino)phenyl]-4-phenylmethoxybenzamide |
InChI |
InChI=1S/C23H21ClN2O3/c1-2-22(27)25-18-10-13-20(24)21(14-18)26-23(28)17-8-11-19(12-9-17)29-15-16-6-4-3-5-7-16/h3-14H,2,15H2,1H3,(H,25,27)(H,26,28) |
InChI-Schlüssel |
PAUPODLTHKDKCU-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Kanonische SMILES |
CCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B243930.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B243931.png)
![3,5-dichloro-2-methoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B243933.png)
![3,5-dichloro-2-methoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B243934.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-methoxy-3-methylbenzamide](/img/structure/B243935.png)
![2-chloro-N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-4-methylbenzamide](/img/structure/B243936.png)
![2-(4-chlorophenyl)-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B243938.png)
![2-(4-chlorophenoxy)-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B243940.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-isopropylbenzamide](/img/structure/B243944.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-propoxybenzamide](/img/structure/B243946.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}pentanamide](/img/structure/B243947.png)
![4-methyl-N-({4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B243949.png)

![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylbenzamide](/img/structure/B243952.png)